Tolclofos-methyl

描述

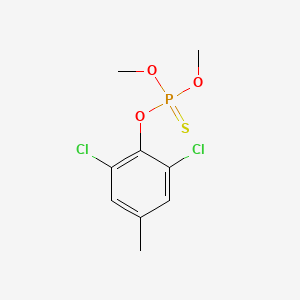

甲基托布津是一种有机磷杀菌剂,广泛用于农业中防治土传真菌病害。 它对病原菌如立枯丝核菌 (Rhizoctonia solani) 特别有效,这种病原菌会导致马铃薯、生菜和大豆等作物发生猝倒病和茎枯病 。 甲基托布津的化学式为 C₉H₁₁Cl₂O₃PS,以其保护性和治疗性而闻名 .

准备方法

合成路线和反应条件: 甲基托布津是通过多步过程合成的。第一步是将对甲酚氯化,生成 2,6-二氯-4-甲基苯酚。然后,该中间体在氢氧化钠等碱和铜粉等催化剂存在下与 O,O-二甲基磷酰氯硫代酯反应。 反应通常在甲苯等溶剂中,温度约为 50°C 进行 .

工业生产方法: 在工业环境中,甲基托布津的生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的严格控制,以确保高产率和纯度。 最终产品通常制成可湿性粉剂、乳化浓缩液和悬浮浓缩液等各种形式,用于农业 .

化学反应分析

反应类型: 甲基托布津会发生多种化学反应,包括:

氧化: 该化合物可以被氧化生成氧磷衍生物。

常用试剂和条件:

氧化: 可以使用过氧化氢或过酸等试剂。

水解: 通常使用酸性或碱性水溶液。

主要产品:

氧化: 氧磷衍生物。

科学研究应用

Agricultural Applications

-

Crops Treated

- Cereal Grains : Used as a seed treatment to protect against soil-borne pathogens.

- Cotton : Effective in controlling diseases such as Rhizoctonia solani, which affects cotton plants.

- Vegetables and Fruits : Employed in the treatment of various vegetables (e.g., brassicas) and fruits to enhance yield and quality.

-

Application Methods

- Seed Treatment : Applied to seeds before planting to prevent disease establishment.

- Foliar Application : Sprayed on the foliage of plants to control existing infections.

Case Study: Peanut Pod Rot Control

A study conducted at Oklahoma State University evaluated the effectiveness of tolclofos-methyl against peanut pod rot caused by Rhizoctonia solani. The results indicated that:

- This compound significantly reduced the incidence of pod rot.

- Application led to increased yields compared to untreated controls.

- The study utilized microplot and greenhouse settings to assess efficacy under controlled conditions .

Table 1: Efficacy of this compound on Peanut Pod Rot

| Treatment | Incidence of Pod Rot (%) | Yield Increase (%) |

|---|---|---|

| Untreated Control | 45 | 0 |

| This compound (low) | 15 | 20 |

| This compound (high) | 5 | 35 |

Metabolism and Environmental Fate

Research has shown that this compound undergoes significant metabolism in animals and plants. In studies involving rats, the compound was found to be rapidly absorbed and distributed across various tissues, with metabolites detected in urine and feces .

Table 2: Metabolism of this compound in Rats

| Tissue | Residue Concentration (mg/kg) |

|---|---|

| Liver | 1.08 - 1.75 |

| Kidneys | 3.45 - 4.67 |

| Blood | <0.01 - 1.33 |

Regulatory Status and Safety Assessments

This compound is subject to regulatory scrutiny due to its potential effects on human health and the environment. The U.S. Environmental Protection Agency (EPA) has conducted assessments that indicate no significant neurotoxic effects at standard application rates .

Table 3: Summary of Regulatory Findings

| Study Type | Findings |

|---|---|

| Acute Neurotoxicity | No significant inhibition of acetylcholinesterase |

| Chronic Exposure | No adverse effects noted up to high doses |

| Developmental Toxicity | Minor effects observed; further studies recommended |

作用机制

甲基托布津通过抑制真菌细胞中磷脂的生物合成来发挥其杀菌作用。这种脂质代谢的破坏导致细胞膜破裂,最终导致细胞死亡。 该化合物靶向参与生物合成途径的特定酶,使其对多种真菌病原体高度有效 .

相似化合物的比较

甲基托布津在有机磷杀菌剂中独树一帜,因为它具有特定的作用机制和广谱活性。类似的化合物包括:

毒死蜱: 主要用作杀虫剂,作用机制不同。

二嗪农: 另一种用作杀虫剂的有机磷化合物。

福美铝: 一种作用机制不同的杀菌剂,靶向细胞壁成分的合成.

生物活性

Tolclofos-methyl, a pesticide classified as an organophosphate, has garnered attention for its biological activity, particularly its effects on various organisms and its metabolic pathways in mammals. This article synthesizes findings from diverse studies, emphasizing its toxicity, metabolism, and potential environmental impacts.

- IUPAC Name : O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate

- Molecular Formula : C10H12Cl2NO4PS

- Molecular Weight : 307.2 g/mol

Metabolism and Toxicokinetics

This compound undergoes significant metabolic transformation in mammals. Studies indicate that after oral administration in rats:

- Excretion : Approximately 62-67% of the administered dose is excreted in urine within 24 hours, with lesser amounts found in feces (16-21%) and negligible amounts in expired air .

- Tissue Distribution : The compound peaks in various tissues within 2 hours post-administration. Notably, the highest concentrations are found in the kidneys (up to 4700 ng/g tissue) and liver (up to 1240 ng/g) for males .

Table 1: Tissue Residues of this compound in Rats

| Tissue | Concentration (ng/g) |

|---|---|

| Kidney | 4700 (males), 3450 (females) |

| Liver | 1240 (males), 1220 (females) |

| Plasma | 1140 (males), 1270 (females) |

| Blood | 736 (males), 835 (females) |

Neurotoxicity

Research indicates that this compound exhibits neurotoxic effects primarily through inhibition of cholinesterase activity. In chronic exposure studies:

- Cholinesterase Activity : Significant reductions were observed at high doses, with brain cholinesterase activity decreasing by up to 31% compared to control groups. The no-observed-adverse-effect level (NOAEL) was determined to be 1000 ppm based on increased relative kidney weights and altered brain cholinesterase activity .

Case Study: Long-term Exposure in Rats

In a study involving Sprague-Dawley rats fed diets containing varying concentrations of this compound for up to 34 days:

- Findings : No clear dose-response relationship was established for cholinesterase inhibition, although significant reductions were noted at higher concentrations. Histopathological examinations revealed hypertrophy of hepatocytes at elevated doses but no definitive treatment-related changes .

Environmental Impact

This compound's persistence and biological activity raise concerns regarding its environmental impact. Studies have shown:

- Biodegradation : The biological oxygen demand (BOD) indicated that this compound affects aquatic organisms' metabolic activities. Its breakdown products can persist in the environment, potentially impacting non-target species .

Table 2: Environmental Persistence of this compound

| Parameter | Value |

|---|---|

| BOD | Increased |

| Residues in Soil | Detected at low levels |

| Impact on Aquatic Life | Significant |

属性

IUPAC Name |

(2,6-dichloro-4-methylphenoxy)-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2O3PS/c1-6-4-7(10)9(8(11)5-6)14-15(16,12-2)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZIQQJJIKNWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OP(=S)(OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034776 | |

| Record name | Tolclofos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

>100 °C (>212 °F) | |

| Record name | Tolclofos-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.10 mg/L at 15 °C, In water, 0.3-0.4 ppm at 23 °C, In hexane 3.8%, exylene 36.0%, methanol 5.9%, Soluble in common solvents such as acetone, xylene, Easily soluble in xylene, acetone, cyclohexanone, chlorform | |

| Record name | Tolclofos-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 4.27X10-4 mm Hg at 20 °C, 4.30X10-4 mm Hg at 25 °C | |

| Record name | Tolclofos-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals from methanol, Colorless crystals, White cyrstalline solid | |

CAS No. |

57018-04-9 | |

| Record name | Tolclofos-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57018-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolclofos-methyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057018049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolclofos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2,6-dichloro-p-tolyl) O,O-dimethyl thiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLCLOFOS-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G42OQL6F5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolclofos-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

79-79.5 °C, MP: 75-80 °C | |

| Record name | Tolclofos-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Tolclofos-methyl in fungi?

A1: While the exact mechanism remains unclear, studies suggest this compound primarily disrupts cytokinesis in fungi. For instance, in Ustilago maydis, it inhibits bud formation and alters the normal cell division process, leading to cell enlargement, abnormal cross-wall formation, and eventual cell bursting. []

Q2: Does this compound affect fungal respiration?

A2: Studies show that this compound, even at concentrations inhibiting mycelial growth, doesn't significantly inhibit endogenous respiration or glucose oxidation. While some suppression of succinate oxidation has been observed, it's not considered the primary mechanism of toxicity. []

Q3: Is there a structural similarity between this compound and other fungicides?

A3: Yes, this compound shares structural similarities with dicarboximide and aromatic hydrocarbon fungicides, such as iprodione. This similarity also translates to a comparable antifungal activity spectrum and potential for cross-resistance. []

Q4: How stable is this compound in different environments?

A4: this compound degrades through various pathways, including oxidation and bond cleavage. In distilled water, its half-life under sunlight is 44 days, decreasing to 25-28 days in river and seawater. The presence of a photosensitizer like acetone drastically reduces its half-life to under 2 days. []

Q5: Does this compound degrade in soil?

A5: Yes, this compound is subject to both photodegradation and volatilization on soil surfaces, resulting in a half-life of less than 2 days. []

Q6: How can the formulation of this compound be improved?

A6: Research on formulation improvement for this compound is limited in the provided papers.

Q7: Does this compound accumulate in plants?

A7: Yes, studies have shown that this compound can be absorbed and translocated from contaminated soil to ginseng roots and leaves. While the residue levels tend to decrease over time, they can persist for extended periods, raising concerns about potential long-term exposure. [, ]

Q8: What are the main metabolites of this compound in plants?

A8: In lettuce, this compound primarily breaks down through P-O-aryl linkage cleavage and aryl methyl group oxidation. These processes lead to the formation of malonylglucose and glucose conjugates, respectively. The malonylglucose conjugate structure has been identified using techniques like LC-ESI-MS and NMR. []

Q9: Can this compound affect the sensory qualities of food crops?

A9: Yes, the breakdown of this compound can lead to the formation of 2,6-dichlorocresol, a compound with a distinct phenolic smell. This metabolite has been identified as the cause of undesirable sensory qualities in kohlrabi, highlighting the potential impact of this compound degradation products on food quality. []

Q10: Are there viable alternatives to this compound for controlling plant diseases?

A10: Yes, several studies have investigated alternatives. For instance, Trichoderma and Bacillus species have shown promising results in controlling Rhizoctonia solani, a common pathogen targeted by this compound. Combining these biocontrol agents with lower doses of this compound can effectively manage the disease while potentially minimizing the fungicide's negative impacts. [, , , ]

Q11: Can we enhance the biodegradation of this compound in the environment?

A11: Research suggests that biofilm-forming bacteria could offer a promising strategy. Co-inoculating Sphingomonas sp. 224, a known this compound degrader, with biofilm-forming bacteria like Bacillus sp. E5 significantly enhances the fungicide's degradation in both liquid cultures and soil. This approach highlights the potential of using microbial consortia for effective bioremediation of contaminated environments. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。